![molecular formula C16H6N4 B1295383 Tetracyano-2,6-naphthoquinodimethane CAS No. 6251-01-0](/img/structure/B1295383.png)
Tetracyano-2,6-naphthoquinodimethane
Overview
Description
Tetracyano-2,6-naphthoquinodimethane (TNAP) is a molecule that has been studied for its electronic properties, particularly as an electron acceptor in charge-transfer complexes. It is known to form complexes with various aromatic diamines and exhibits interesting electronic and structural characteristics . TNAP has been used in the synthesis of bulk charge-transfer materials and has been observed to form well-ordered monolayers on surfaces such as Ag(100) .
Synthesis Analysis
The synthesis of TNAP-related derivatives has been achieved from cis-2,3,5,8,9,10-hexahydro-1,4-naphthaquinone. As a potent electron acceptor, TNAP forms charge-transfer complexes with aromatic hydrocarbons . Additionally, TNAP has been incorporated into the molecular structure of 2.2naphthalenophane, which was determined using X-ray diffraction .
Molecular Structure Analysis
The molecular structure of TNAP has been analyzed in various studies. For instance, the crystal structure of a charge-transfer complex involving TNAP showed an alternated stacking mode without short intermolecular contacts, suggesting a neutral ionicity based on IR and charge-transfer band analysis . In another study, the structure of 2.2naphthalenophane containing TNAP was established, revealing a boat-form six-membered ring in the TCNQ moiety and a planar naphthalene ring slightly bent out from the paracyclophane skeleton .
Chemical Reactions Analysis
TNAP participates in the formation of charge-transfer complexes, as evidenced by its interaction with aromatic diamines and the formation of complexes with varying electronic properties . The electron affinity of TNAP has been measured, and its ability to form complexes with aromatic hydrocarbons has been demonstrated .
Physical and Chemical Properties Analysis
The physical and chemical properties of TNAP have been explored through various analytical techniques. Infrared absorption spectra have indicated that most TNAP complexes are ionic in character, with strong ESR absorption and varying temperature dependence . The electron affinity of TNAP has been quantified, and its semiconductive properties have been compared with those of other complexes . Additionally, the formation of ordered monolayers of TNAP on the Ag(100) surface has been studied, revealing the influence of intermolecular charge transfer and hydrogen bonding on the structural ordering .
Scientific Research Applications
1. Charge-Transfer Material Applications
TNAP, known for its electron acceptor properties, forms mixed ordered monolayers with hexathiapentacene (HTPEN) on the Ag(100) surface. This combination is typically used in the synthesis of bulk charge-transfer materials. The mixed structure formation is spontaneous and largely influenced by hydrogen bonds between the TNAP molecules. The study emphasizes the potential of TNAP in forming well-ordered structures that are significant for charge-transfer applications (Harbers et al., 2019).
2. Electrical Conductivity
TNAP is instrumental in forming electrically-conducting solid salts, showing conductivities similar to those formed by the related TCNQ. Salts of TNAP with metallic and organic counter-ions exhibit unique electrical conductivities, making TNAP a valuable component in the exploration of new conductive materials (Johnson et al., 1976).
3. Optoelectronic Properties
Research shows that TNAP and its derivatives, such as TANT, are used as acceptor molecules in organic optoelectronic devices. These complexes demonstrate high electrical conductivity, which is crucial for the development of new materials in organic electronics (Yanagimoto et al., 1993).
4. Nanostructure Synthesis for Field Emission
One-dimensional nanostructures of the organic charge-transfer complex CuTNAP (copper TNAP) have been synthesized, demonstrating impressive field-emission properties. These nanostructures offer potential as field emitters, outperforming many inorganic materials in terms of current density (Ouyang et al., 2012).
5. Electride Properties
TNAP, doped with lithium atoms, exhibits electride properties. These properties are significant for new material exploration, particularly in the context of non-nuclear-attractor and electron-localization-function studies. The lithium-doped TNAP systems provide insights into new species with unique electride properties (Vessally et al., 2020).
Mechanism of Action
Target of Action
The primary target of 11,11,12,12-Tetracyanonaphtho-2,6-quinodimethane, also known as 2-[6-(dicyanomethylidene)naphthalen-2-ylidene]propanedinitrile or Tetracyano-2,6-naphthoquinodimethane, is ferromagnetic electrodes . The compound is used as an interfacial layer for a prototype interface of Fe/TNAP .
Mode of Action
The interaction of 11,11,12,12-Tetracyanonaphtho-2,6-quinodimethane with its targets results in strong hybridization between the compound and Fe, and induced magnetization of N atoms in the molecule . This interaction reduces the spin moment of Fe by 12% .
Biochemical Pathways
The compound affects the spintronics pathway, a branch of electronics that takes advantage of both the charge and the spin of the electron . It improves spin injection or extraction, which are crucial processes in organic spintronics .
Result of Action
The molecular and cellular effects of 11,11,12,12-Tetracyanonaphtho-2,6-quinodimethane’s action include the induction of magnetization in N atoms in the molecule and a reduction in the spin moment of Fe . These effects make the compound a promising molecule for spinterface engineering in organic spintronics .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 11,11,12,12-Tetracyanonaphtho-2,6-quinodimethane. For instance, the compound’s interaction with its targets can be influenced by the presence of other commonly used ferromagnets in organic spintronics, such as La0.7Sr0.3MnO3 and permalloy .
Future Directions
properties
IUPAC Name |
2-[6-(dicyanomethylidene)naphthalen-2-ylidene]propanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6N4/c17-7-15(8-18)13-3-1-11-5-14(16(9-19)10-20)4-2-12(11)6-13/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTPSDHKZGWXTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C#N)C#N)C=C2C1=CC(=C(C#N)C#N)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60211559 | |
Record name | Tetracyano-2,6-naphthoquinodimethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60211559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6251-01-0 | |
Record name | 11,11,12,12-Tetracyano-2,6-naphthoquinodimethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6251-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetracyano-2,6-naphthoquinodimethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006251010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetracyano-2,6-naphthoquinodimethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60211559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11,11,12,12-Tetracyanonaphtho-2,6-quinodimethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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